molecular formula C17H17N3O3 B2937198 N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide CAS No. 1705719-02-3

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide

Cat. No.: B2937198
CAS No.: 1705719-02-3
M. Wt: 311.341
InChI Key: XLVUFRVCWZBGLI-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide is a synthetic compound of interest in medicinal chemistry research, featuring a molecular framework that combines an indole carboxamide core with a 2-oxodihydropyridine moiety. While direct biological data for this specific molecule is limited, its structural components are associated with significant research value. The indole-2-carboxamide pharmacophore is a recognized scaffold in infectious disease research, particularly in the development of novel antiplasmodial agents. Recent studies on similar indole-2-carboxamide derivatives have demonstrated potent activity against Plasmodium falciparum , the parasite responsible for malaria, by potentially interfering with the homeostasis of the parasite's digestive vacuole . Furthermore, the 2-oxo-1,2-dihydropyridin-1-yl group present in the structure is a feature found in compounds investigated for central nervous system (CNS) targets. Related molecules containing this and similar groups have been explored as multi-target ligands for aminergic G-protein coupled receptors (GPCRs), showing potential as investigational antipsychotic agents in preclinical models . The integration of these two distinct pharmacophores suggests this compound could serve as a versatile starting point for hit-to-lead optimization campaigns. Researchers may find it valuable for probing structure-activity relationships (SAR) in these therapeutic areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-13(11-20-8-4-3-7-16(20)22)10-18-17(23)15-9-12-5-1-2-6-14(12)19-15/h1-9,13,19,21H,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVUFRVCWZBGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(CN3C=CC=CC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of indole-2-carboxylic acid with a suitable amine derivative, followed by cyclization and functional group modifications to introduce the pyridone moiety . The reaction conditions often require the use of catalysts such as zinc chloride in ethanol at elevated temperatures (around 70°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and pyridone moieties allow it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared pharmacophores or substituents. Below is a comparative analysis with key examples:

Fluorinated Alkylamine Derivatives ()

Examples from include perfluorinated compounds such as N,N'-bis[2-hydroxy-3-(2,2,3,3-tetrafluoropropoxy)propyl]-N,N,N',N'-tetramethylethane-1,2-diaminium dichloride (CAS 1220100-43-5) and N,N-Bis(2-hydroxyethyl)-N-[2-hydroxy-3-(perfluoroalkyl(C7,9,11))propyl]-N-methylammonium iodide (CAS 160402-26-6). These compounds share the hydroxypropyl linker but differ critically in their fluorinated alkyl chains and ammonium groups.

Property Target Compound Fluorinated Derivatives (e.g., CAS 1220100-43-5)
Core Structure Indole-carboxamide Fluorinated ether/ammonium
Polarity Moderate (amide/OH) High (fluorinated chains, ionic groups)
Potential Applications Enzyme modulation Surfactants, industrial coatings

Key Differences : The fluorinated derivatives lack the indole-carboxamide pharmacophore, rendering them unsuitable for biological targeting. Their high polarity and fluorinated chains suggest industrial rather than therapeutic applications .

Methocarbamol ()

Methocarbamol (CAS 532-03-6), a muscle relaxant, shares a hydroxypropyl-carbamate structure but diverges in its substitution pattern. Its core includes a 2-methoxyphenoxy group instead of an indole or dihydropyridinone.

Property Target Compound Methocarbamol
Functional Groups Carboxamide, dihydropyridinone Carbamate, methoxyphenoxy
Molecular Weight ~330–350 g/mol* 241.24 g/mol
Pharmacological Target Hypothesized kinase GABAergic modulation

The absence of an indole ring limits its interaction with serotoninergic or kinase-associated pathways .

Dihydropyridinone-Containing Analogs

For instance, dihydropyridine drugs like nifedipine share a reduced pyridine ring but are tailored for voltage-gated calcium channel blockade, unlike the target compound’s indole-carboxamide hybrid .

Data Table Overview

Compound CAS Number Molecular Weight Key Functional Groups Applications
Target Compound Not provided ~330–350* Indole-carboxamide, dihydropyridinone Hypothesized enzyme modulation
N,N'-bis[...]diaminium dichloride () 1220100-43-5 Not provided Fluorinated ether, ammonium Industrial surfactants
Methocarbamol () 532-03-6 241.24 Carbamate, methoxyphenoxy Muscle relaxant

*Estimated based on structural formula.

Notes on Evidence Limitations

  • The provided evidence lacks direct data on the target compound’s bioactivity or physicochemical properties.
  • Further experimental studies (e.g., solubility, binding assays) are required to validate hypotheses about the target compound’s behavior relative to analogs.

Biological Activity

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-1H-indole-2-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and a dihydropyridine group, contributing to its diverse biological activities. The molecular formula is C13H16N4O3C_{13}H_{16}N_{4}O_{3}, with a molecular weight of approximately 288.34 g/mol. This configuration allows for multiple interactions with biological targets, enhancing its potential efficacy in various therapeutic areas.

Research indicates that this compound exhibits significant activity as a modulator of neurotransmitter receptors. It has been shown to have inhibitory effects on AMPA and kainate receptors, which are crucial for synaptic transmission in the central nervous system. These properties suggest potential applications in treating neurological disorders such as epilepsy and anxiety disorders.

Antimicrobial Activity

In addition to its neuropharmacological effects, this compound has demonstrated antimicrobial properties. Studies have reported that derivatives of indole compounds exhibit varying degrees of activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective inhibition .

Table 1: Antimicrobial Activity of Related Indole Compounds

Compound NameTarget PathogenMIC (μg/mL)
Indolylquinazolinone 3kS. aureus ATCC 259233.90
Indolylquinazolinone 3kMRSA (ATCC 43300)<1.00
Compound 3bE. coli0.98

Cytotoxicity and Cancer Research

The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that it can selectively inhibit the growth of rapidly dividing cancer cells while sparing normal fibroblasts . This selectivity is crucial for minimizing side effects during cancer treatment.

Case Studies

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound demonstrated its ability to reduce excitotoxicity in neuronal cultures exposed to glutamate. The results indicated a significant decrease in cell death compared to control groups, highlighting its potential utility in neurodegenerative disease management.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various indole derivatives, including our compound of interest, against drug-resistant strains of bacteria. The findings revealed that the compound exhibited potent activity against MRSA strains, suggesting its potential role in addressing antibiotic resistance issues .

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